Cas no 1006433-24-4 (4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic Acid)

4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic Acid 化学的及び物理的性質
名前と識別子
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- 4-Nitro-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-3-carboxylic acid
- 4-Nitro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid
- 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid
- 1006433-24-4
- 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylicacid
- EN300-92571
- AKOS000308150
- AKOS015922346
- GQB43324
- CS-0264311
- MFCD08696333
- Z1263738465
- 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid
- 4-nitro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid
- STK349078
- 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic Acid
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- MDL: MFCD08696333
- インチ: InChI=1S/C6H4F3N3O4/c7-6(8,9)2-11-1-3(12(15)16)4(10-11)5(13)14/h1H,2H2,(H,13,14)
- InChIKey: JYIYGHMDRUPKPM-UHFFFAOYSA-N
- SMILES: C1=C(C(=NN1CC(F)(F)F)C(=O)O)[N+](=O)[O-]
計算された属性
- 精确分子量: 239.01539010Da
- 同位素质量: 239.01539010Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 302
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 101Ų
じっけんとくせい
- 密度みつど: 1.8±0.1 g/cm3
- Boiling Point: 362.9±42.0 °C at 760 mmHg
- フラッシュポイント: 173.2±27.9 °C
- じょうきあつ: 0.0±0.9 mmHg at 25°C
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic Acid Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-92571-0.05g |
4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid |
1006433-24-4 | 95.0% | 0.05g |
$262.0 | 2025-02-21 | |
abcr | AB550889-1 g |
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid; . |
1006433-24-4 | 1g |
€935.40 | 2022-03-01 | ||
TRC | N497483-100mg |
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic Acid |
1006433-24-4 | 100mg |
$ 320.00 | 2022-06-03 | ||
Enamine | EN300-92571-0.1g |
4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid |
1006433-24-4 | 95.0% | 0.1g |
$392.0 | 2025-02-21 | |
1PlusChem | 1P019DUX-500mg |
4-Nitro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid |
1006433-24-4 | 95% | 500mg |
$1150.00 | 2023-12-27 | |
1PlusChem | 1P019DUX-1g |
4-Nitro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid |
1006433-24-4 | 95% | 1g |
$1457.00 | 2023-12-27 | |
A2B Chem LLC | AV16681-250mg |
4-Nitro-1-(2,2,2-trifluoroethyl)-1h-pyrazole-3-carboxylic acid |
1006433-24-4 | 95% | 250mg |
$858.00 | 2024-04-20 | |
Ambeed | A508619-1g |
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid |
1006433-24-4 | 97% | 1g |
$455.0 | 2024-04-26 | |
Enamine | EN300-92571-0.5g |
4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid |
1006433-24-4 | 95.0% | 0.5g |
$880.0 | 2025-02-21 | |
abcr | AB550889-250 mg |
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid; . |
1006433-24-4 | 250MG |
€528.40 | 2022-03-01 |
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic Acid 関連文献
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic Acidに関する追加情報
Introduction to 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic Acid (CAS No. 1006433-24-4)
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic Acid, identified by its CAS number 1006433-24-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a nitro group and a 2,2,2-trifluoroethyl substituent, contribute to its unique chemical properties and make it a valuable scaffold for further chemical modifications and drug development.
The nitro group in 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic Acid introduces a region of high reactivity, enabling various functionalization strategies that can be exploited in synthetic chemistry. This reactivity is particularly useful in the design of novel compounds with tailored biological activities. Additionally, the 2,2,2-trifluoroethyl moiety enhances the lipophilicity of the molecule, which can be advantageous for improving pharmacokinetic profiles such as solubility and membrane permeability. These characteristics make it an attractive candidate for further exploration in the development of new pharmaceutical agents.
In recent years, there has been growing interest in pyrazole derivatives due to their broad spectrum of biological activities. Pyrazoles have been shown to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The nitro-substituted pyrazoles are particularly noteworthy as they often demonstrate enhanced bioactivity compared to their unsubstituted counterparts. The introduction of fluorine atoms into the molecular structure can further modulate the pharmacological properties of these compounds. For instance, fluorine atoms can increase metabolic stability and binding affinity to biological targets.
One of the most compelling aspects of 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic Acid is its potential as a building block for more complex drug candidates. The carboxylic acid functionality at the 3-position provides a site for further derivatization through esterification or amidation reactions. These modifications can lead to compounds with improved pharmacological profiles and reduced toxicity. Moreover, the trifluoroethyl group can serve as an anchor point for linking other pharmacophores or for designing molecules with specific spatial orientations that enhance receptor binding.
Recent studies have highlighted the importance of fluorinated pyrazoles in medicinal chemistry. For example, fluorine-containing pyrazoles have been investigated for their role in inhibiting enzymes involved in cancer progression. The electron-withdrawing nature of fluorine atoms can influence electronic distributions within the molecule, thereby affecting its interactions with biological targets. This has led to the discovery of several lead compounds that are currently undergoing further optimization for clinical use.
The synthesis of 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic Acid involves multi-step organic transformations that require careful optimization to ensure high yields and purity. Common synthetic routes include nitration of pre-existing pyrazole derivatives followed by functional group interconversions. The use of advanced catalytic systems and green chemistry principles has been explored to improve the efficiency and sustainability of these synthetic processes.
The chemical stability and reactivity profile of this compound are critical factors that must be considered during its handling and storage. The nitro group is known to be sensitive to heat and light, which can lead to decomposition or rearrangement reactions. Therefore, it is essential to store 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic Acid under inert conditions at controlled temperatures to maintain its integrity.
In conclusion,4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic Acid (CAS No. 1006433-24-4) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its nitro and trifluoroethyl substituents provide versatile sites for chemical modification, making it an ideal candidate for developing novel therapeutic agents. As research in fluorinated heterocycles continues to advance,4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic Acid is likely to play a significant role in future drug discovery efforts.
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